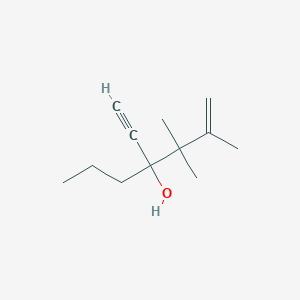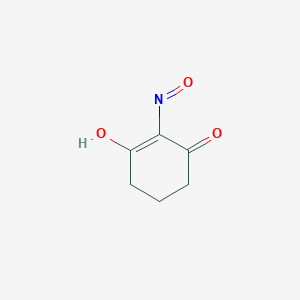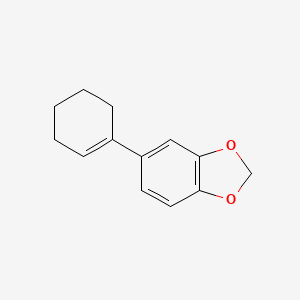
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol is an organic compound characterized by the presence of both an alkyne and an alcohol functional group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a heptene backbone. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-2,3,3-trimethylhept-1-en-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Ethynyl-2,3,3-trimethylheptane: Lacks the double bond and hydroxyl group, making it less reactive.
2,3,3-Trimethylhept-1-en-4-ol: Lacks the alkyne group, affecting its reactivity and applications.
Uniqueness
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol is unique due to the combination of an alkyne and an alcohol functional group on a heptene backbone. This combination provides a versatile platform for various chemical reactions and applications in different fields.
Propiedades
Número CAS |
90315-96-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
4-ethynyl-2,3,3-trimethylhept-1-en-4-ol |
InChI |
InChI=1S/C12H20O/c1-7-9-12(13,8-2)11(5,6)10(3)4/h2,13H,3,7,9H2,1,4-6H3 |
Clave InChI |
AGKQGVCUAZFUMP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#C)(C(C)(C)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)




![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)



